
Cyanine7 NHS ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The structure of Cyanine7 features rigidized design of central polymethyne chain. This molecular reinforcement allows to increase quantum yield by 20% compared with parent structure, increasing fluorescence brightness. NIR fluorophores can be used to take advantage of near infrared window of biological tissues - increased transparency of tissues in this spectral region allows to carry out in vivo imaging. This reagent can be utilized to produce Cyanine7-labeled biomolecules for subsequent use in various in vivo research, and drug design related experiments.
科学的研究の応用
Protein Labeling and Analysis of Ubiquitin Ligase Mechanisms
Cyanine7 NHS ester is useful in site-specific protein labeling, particularly for labeling proteins on N-terminal Cys residues. This approach has been applied to study the mechanisms of ubiquitin E3 ligases, such as the interaction and autoubiquitination of the tumor suppressor PTEN (Dempsey et al., 2018).
Gas Phase Reactivity with Carboxylates
Research has shown that Cyanine7 NHS ester can react with carboxylates in the gas phase, demonstrating distinct differences in reactivity compared to the solution phase. This has implications for peptide and non-peptidic species labeling (Peng et al., 2014).
Fluorescent Labeling Applications
Cyanine7 NHS ester is frequently used in fluorescent labeling for biomedical applications. This includes protein labeling, polarization-based assays, and pH-sensing measurements. Its utility lies in its pH-sensitivity and minimal impact on protein interactions (Hovor et al., 2019).
Quantification in Bioconjugation Techniques
NHS esters, including Cyanine7 NHS ester, are central to bioconjugation techniques such as protein labeling and surface activation. A method for quantifying NHS esters, essential for ensuring the purity and effectiveness of these compounds, has been developed (Klykov & Weller, 2015).
Selective Protein N-Terminal Labeling
Cyanine7 NHS ester can be used for selective protein N-terminal labeling. This method enhances the chemoselectivity and stoichiometric control of protein labeling, useful in biochemical research and labeling of large proteins (Jiang et al., 2020).
Synthesis and Application in Nanoparticles
Cyanine7 NHS ester has been used in synthesizing Fe3O4-cyanine nanoparticles, with implications for drug delivery and fluorescent imaging (Le et al., 2022).
Versatility in Chemical Synthesis
The synthesis of NHS esters, including Cyanine7 NHS ester, showcases their versatility in areas such as peptide synthesis, bioconjugate chemistry, and functionalized materials (Barré et al., 2016).
Gas-Phase Conjugation in Polypeptide Ions
Cyanine7 NHS ester demonstrates potential in gas-phase conjugation to arginine residues in polypeptide ions, a novel approach for protein modifications (McGee et al., 2012).
NIR Silica-Cyanine Hybrid Nanocomposite for Bioimaging
Cyanine7 NHS ester has been used in creating near-infrared silica-cyanine hybrid nanocomposites, enhancing the photo-stability and fluorescence for in vivo bioimaging applications (Wu et al., 2013).
Covalent Protein Immobilization and Surface Chemistry
Cyanine7 NHS ester is instrumental in covalent protein immobilization on surfaces, playing a significant role in the development of biosensors and biochips (Lim et al., 2014).
特性
CAS番号 |
1432466-81-3 |
|---|---|
製品名 |
Cyanine7 NHS ester |
分子式 |
C41H48N3O4+ |
分子量 |
646.85 |
IUPAC名 |
1‐{6‐[(2,5‐dioxopyrrolidin‐1‐yl)oxy]‐6‐oxohexyl}‐ 3,3‐dimethyl‐2‐[(E)‐2‐[(3E)‐3‐{2‐[(2E)‐1,3,3‐ trimethyl‐2,3‐dihydro‐1H‐indol‐2‐ ylidene]ethylidene}cyclohex‐1‐en‐1‐yl]ethenyl]‐3H‐ indol‐1‐ium tetrafluoroborate |
InChI |
InChI=1S/C41H48N3O4/c1-40(2)31-16-8-10-18-33(31)42(5)35(40)23-21-29-14-13-15-30(28-29)22-24-36-41(3,4)32-17-9-11-19-34(32)43(36)27-12-6-7-20-39(47)48-44-37(45)25-26-38(44)46/h8-11,16-19,21-24,28H,6-7,12-15,20,25-27H2,1-5H3/q+1 |
InChIキー |
QPQDKHRHGUWXPD-UHFFFAOYSA-N |
SMILES |
CC1(C)C(/C=C/C(CCC/2)=CC2=C\C=C3N(C)C4=CC=CC=C4C\3(C)C)=[N+](CCCCCC(ON(C5=O)C(CC5)=O)=O)C6=CC=CC=C61 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Cy7 NHS ester |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606798.png)
![[2,4-Bis(Oxidanyl)-5-Propan-2-Yl-Phenyl]-(2-Ethoxy-7,8-Dihydro-5~{h}-Pyrido[4,3-D]pyrimidin-6-Yl)methanone](/img/structure/B606805.png)
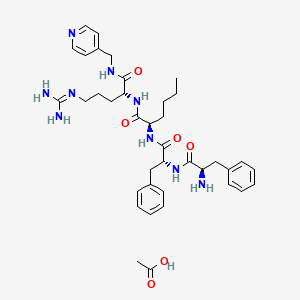
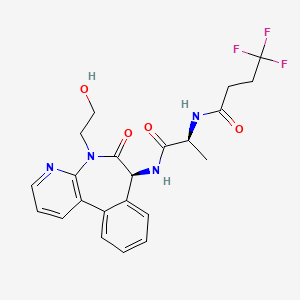
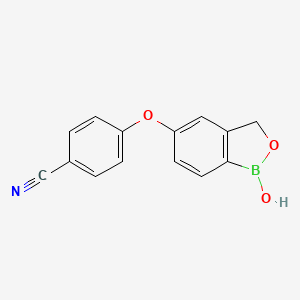
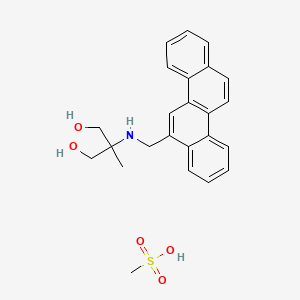
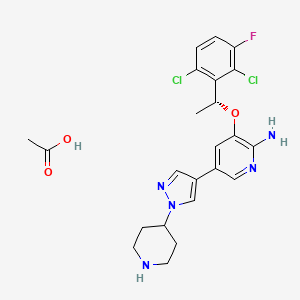
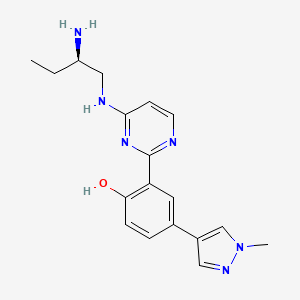
![4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol](/img/structure/B606816.png)